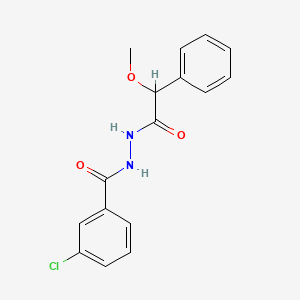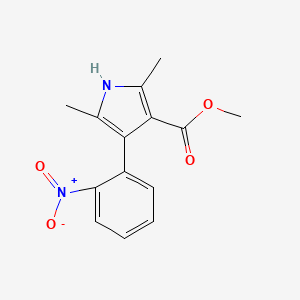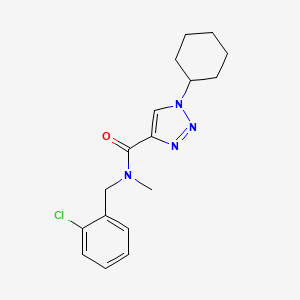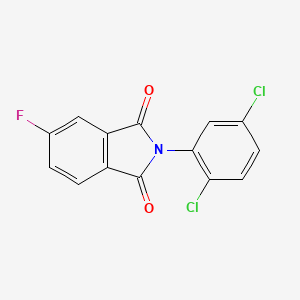![molecular formula C16H12F3NO5S B5071992 2,2,2-Trifluoroethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethanesulfonate](/img/structure/B5071992.png)
2,2,2-Trifluoroethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethanesulfonate is a complex organic compound that features a trifluoroethyl group and a dioxobenzoisoquinolinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethanesulfonate typically involves the reaction of 2,2,2-trifluoroethyl trifluoromethanesulfonate with a suitable precursor containing the dioxobenzoisoquinolinyl group. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2,2,2-Trifluoroethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethanesulfonate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoroethyl groups into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: A related compound with similar trifluoroethyl functionality.
1,1,1-Trifluoro-2-iodoethane: Another trifluoroethyl-containing compound used in organic synthesis.
2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-Oxide: A compound with trifluoroethoxy groups and similar structural features.
Uniqueness
2,2,2-Trifluoroethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethanesulfonate is unique due to its combination of trifluoroethyl and dioxobenzoisoquinolinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,2,2-trifluoroethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO5S/c17-16(18,19)9-25-26(23,24)8-7-20-14(21)11-5-1-3-10-4-2-6-12(13(10)11)15(20)22/h1-6H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKJNXCOKPCTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCS(=O)(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-chlorophenoxy)ethyl]-N'-cyclopropyloxamide](/img/structure/B5071911.png)
![(5E)-1-benzyl-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5071919.png)
![3-bromo-N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5071924.png)
![2-methyl-6-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B5071935.png)
![3-benzyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5071941.png)
![2-{[(4Z)-2-(3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZENESULFONATE](/img/structure/B5071946.png)

![2-amino-7-methyl-4-[4-(methylthio)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5071962.png)
![2-Ethoxy-6-[[methyl-[[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methyl]amino]methyl]phenol](/img/structure/B5071973.png)
![dimethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5071976.png)

![Ethyl 4-[(2,3-diphenylquinoxalin-6-yl)carbamoyl]piperazine-1-carboxylate](/img/structure/B5071986.png)


